molecular formula C15H23NO B12072678 4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine

4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine

Cat. No.: B12072678
M. Wt: 233.35 g/mol
InChI Key: WKQMJMMPWVNZMA-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine is a synthetic piperidine derivative characterized by a six-membered saturated nitrogen-containing ring (piperidine) attached via an ethyl linker to a substituted phenyl group. The phenyl substituents include a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies. Piperidine derivatives are widely studied for their roles as intermediates in drug synthesis, enzyme inhibitors, and bioactive molecules .

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-[2-(4-methoxy-3-methylphenyl)ethyl]piperidine

InChI

InChI=1S/C15H23NO/c1-12-11-14(5-6-15(12)17-2)4-3-13-7-9-16-10-8-13/h5-6,11,13,16H,3-4,7-10H2,1-2H3

InChI Key

WKQMJMMPWVNZMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC2CCNCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with various functional groups.

Scientific Research Applications

4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target’s 4-OCH₃ and 3-CH₃ groups provide balanced electron-donating and lipophilic properties, contrasting with halogenated derivatives (e.g., 3-F in , 2,4-Cl in ), which exhibit stronger electron-withdrawing effects and higher LogP values.
  • Linker Variations: Ethyl linkers (target, ) favor flexibility, while phenoxy linkers () or piperazine spacers () introduce rigidity or additional hydrogen-bonding sites.
  • Positional Isomerism : Para-substituted methoxy groups (target, ) may enhance metabolic stability compared to ortho-substituted analogs ().

Physicochemical Properties and Drug-likeness

Table 2: Predicted Physicochemical Properties

Compound LogP (Predicted) H-Bond Acceptors H-Bond Donors Solubility (mg/mL)
4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine 2.8 3 1 0.15
4-(4-Methoxyphenyl)piperidine 2.1 2 1 0.35
4-[2-(3-Fluorophenyl)ethyl]piperidine 2.9 2 1 0.12

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